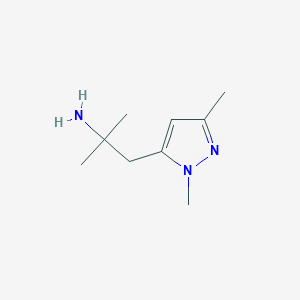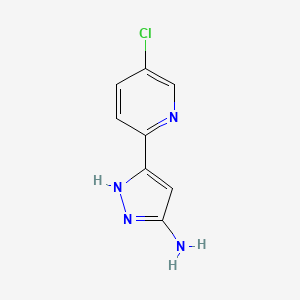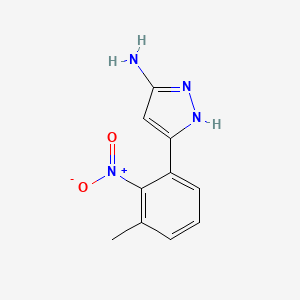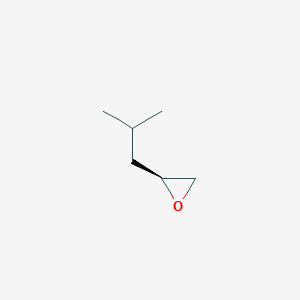
2-(2-Aminothiazol-4-yl)-4-bromophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminothiazol-4-yl)-4-bromophenol is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the broader class of 2-aminothiazoles, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminothiazol-4-yl)-4-bromophenol typically involves the reaction of 2-aminothiazole with a brominated phenol derivative. One common method includes the use of thiourea and brominated acetophenone in the presence of a base, followed by cyclization to form the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Aminothiazol-4-yl)-4-bromophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while the thiazole ring can be reduced under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products:
Substitution: Formation of various substituted thiazoles.
Oxidation: Formation of quinones.
Reduction: Formation of reduced thiazole derivatives.
Scientific Research Applications
2-(2-Aminothiazol-4-yl)-4-bromophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial properties, making it useful in the development of antibacterial and antifungal agents.
Medicine: Investigated for its potential anticancer properties due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(2-Aminothiazol-4-yl)-4-bromophenol involves its interaction with various molecular targets:
Comparison with Similar Compounds
2-Aminothiazole: The parent compound, known for its broad spectrum of biological activities.
4-Bromo-2-aminothiazole: A closely related compound with similar antimicrobial properties.
2-(2-Aminothiazol-4-yl)phenol: Another derivative with comparable biological activities
Uniqueness: 2-(2-Aminothiazol-4-yl)-4-bromophenol stands out due to the presence of both the bromine atom and the phenolic group, which enhance its reactivity and biological activity.
Properties
Molecular Formula |
C9H7BrN2OS |
|---|---|
Molecular Weight |
271.14 g/mol |
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-4-bromophenol |
InChI |
InChI=1S/C9H7BrN2OS/c10-5-1-2-8(13)6(3-5)7-4-14-9(11)12-7/h1-4,13H,(H2,11,12) |
InChI Key |
OLNVRZGHNCKSHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CSC(=N2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


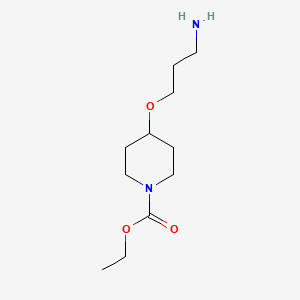
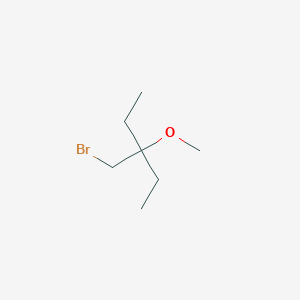
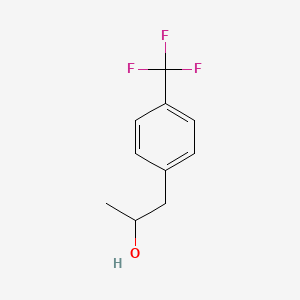


![1-(Benzo[b]thiophen-2-yl)cyclopropan-1-ol](/img/structure/B13597362.png)
